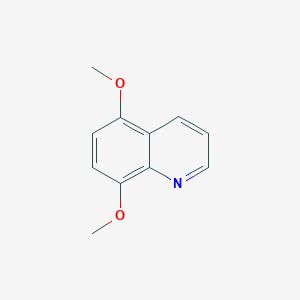

5,8-Dimethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNHDIRXPEPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296464 | |

| Record name | 5,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-41-0 | |

| Record name | 58868-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,8 Dimethoxyquinoline

Classical and Modified Cyclization Approaches

The foundational methods for quinoline (B57606) synthesis rely on the cyclization of aniline (B41778) precursors. For 5,8-dimethoxyquinoline, the logical and primary starting material is 2,5-dimethoxyaniline (B66101). sigmaaldrich.com Classical name reactions have been adapted to accommodate this substituted aniline, forming the quinoline ring through various condensation and ring-closure strategies.

Adaptations of Skraup, Doebner-Miller, and Friedländer Condensations

The Skraup, Doebner-Miller, and Friedländer reactions are historic yet robust methods for quinoline synthesis that proceed through the reaction of anilines with carbonyl-containing compounds under acidic or basic conditions. iipseries.org

The Skraup synthesis is a chemical reaction used to synthesize quinolines, first described by Czech chemist Zdenko Hans Skraup in 1880. wikipedia.orguniroma1.it In its classic form, it involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.org For the synthesis of 5,8-dimethoxyquinoline, 2,5-dimethoxyaniline would be reacted with glycerol, which dehydrates in situ to form acrolein. The aniline undergoes a conjugate addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the final aromatic quinoline product. While known for being potentially violent, modifications such as the use of ferrous sulfate (B86663) can moderate the reaction's exothermicity. wikipedia.orgresearchgate.net

The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used directly instead of generating it in situ from glycerol. wikipedia.orgnih.gov This method allows for the synthesis of substituted quinolines. iipseries.orgwikipedia.org To produce 5,8-dimethoxyquinoline, 2,5-dimethoxyaniline would be treated with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, in the presence of an acid catalyst like hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.com The reaction mechanism is believed to involve conjugate addition of the aniline, followed by cyclization and oxidation.

The Friedländer synthesis provides a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). researchgate.net To apply this to 5,8-dimethoxyquinoline, a derivative of 2,5-dimethoxyaniline, such as 2-amino-4,7-dimethoxybenzaldehyde, would be condensed with a simple carbonyl compound like acetaldehyde (B116499) under acid or base catalysis. The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring system.

| Reaction | Aniline Precursor | Carbonyl Source | Typical Conditions |

| Skraup Synthesis | 2,5-Dimethoxyaniline | Glycerol (forms acrolein in situ) | Concentrated H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) |

| Doebner-Miller Reaction | 2,5-Dimethoxyaniline | α,β-Unsaturated Carbonyl (e.g., Acrolein) | Acid Catalyst (e.g., HCl, Lewis Acids) |

| Friedländer Condensation | 2-Amino-4,7-dimethoxybenzaldehyde | Compound with α-methylene group (e.g., Acetaldehyde) | Acid or Base Catalyst |

Synthesis via Ring-Closure Reactions of Functionalized Anilines and Carbonyl Compounds

Beyond the specific named reactions, the fundamental strategy for building the 5,8-dimethoxyquinoline core involves the cyclization of a functionalized aniline with a suitable three-carbon carbonyl component. The key precursor, 2,5-dimethoxyaniline, provides the benzene (B151609) portion of the quinoline system with the required methoxy (B1213986) substituents already in place.

The general pathway involves two key bond formations: the creation of a new carbon-nitrogen bond and a new carbon-carbon bond to close the pyridine (B92270) ring. For example, in the Knorr quinoline synthesis, a β-ketoester is condensed with an aniline. A related approach has been used in the acylation of 2,5-dimethoxyaniline with S-tert-butyl thioacetates to generate quinoline-2,5,8(1H)-triones, demonstrating the utility of this aniline in ring-closure reactions to form quinoline-type structures. iipseries.org The electron-donating nature of the two methoxy groups on the aniline ring activates it towards electrophilic substitution, which facilitates the intramolecular cyclization step that is often the key to forming the new heterocyclic ring.

Modern and Sustainable Synthetic Strategies

While classical methods are effective, modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile routes. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. ias.ac.in These methods construct the quinoline scaffold through powerful bond-forming reactions like C-H activation and annulation, often with high atom economy. rsc.orgrsc.org

Palladium, copper, and iron catalysts are commonly employed. ias.ac.in A general strategy involves the annulation of an aniline derivative with an alkyne. For instance, a suitably protected or functionalized 2,5-dimethoxyaniline could be reacted with a two-carbon or three-carbon alkyne component in the presence of a palladium catalyst. Such reactions can proceed through a domino sequence involving Sonogashira coupling followed by intramolecular cyclization. ias.ac.in Another advanced approach is the transition metal-catalyzed heteroannulative difunctionalization of alkenes via C-H activation, which provides a powerful route to heterocyclic frameworks. rsc.org These modern catalytic cycles offer access to complex quinoline structures under conditions that are often milder than the harsh acidic environments of classical syntheses.

Microwave-Assisted and Solvent-Free Reaction Conditions

A significant advancement in synthetic methodology is the use of microwave irradiation to accelerate reactions. benthamdirect.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.

The Friedländer synthesis, in particular, benefits greatly from this technology. While conventional heating may require several days to proceed and result in poor yields, employing microwave irradiation can achieve quinoline synthesis in minutes with excellent yields. nih.gov For example, the reaction of a 2-aminophenylketone with a ketone in neat acetic acid (acting as both solvent and catalyst) at 160 °C under microwave conditions can be completed in just 5 minutes. nih.gov Similarly, the Skraup reaction has been adapted to microwave-assisted and solvent-free conditions, improving its safety and efficiency. chempedia.info These sustainable methods reduce the need for volatile organic solvents and significantly lower energy consumption. researchgate.net

| Method | Catalyst/Medium | Temperature | Reaction Time | Yield |

| Conventional Friedländer | Acetic Acid / Organic Solvent | Room Temp. / Reflux | Several Days | Very Poor |

| Microwave-Assisted Friedländer | Neat Acetic Acid | 160 °C | 5 minutes | Excellent |

| Microwave-Assisted Friedländer | [Bmim]HSO₄ (Ionic Liquid) | Not specified | Short | High |

| Microwave-Assisted Skraup | Indium(III) chloride on Silica Gel | Not specified | Short | Not specified |

Chemo- and Regioselective Functionalization Techniques

Once the 5,8-dimethoxyquinoline core is synthesized, its further functionalization is of great interest. Chemo- and regioselective reactions allow for the precise introduction of new substituents onto the quinoline ring. The existing methoxy groups exert a strong electronic influence, directing the position of subsequent reactions.

Transition metal-catalyzed C-H activation is a state-of-the-art strategy for the regioselective functionalization of heterocycles like quinoline. nih.govmdpi.com These methods enable the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized substrates. mdpi.com In 5,8-dimethoxyquinoline, the quinoline nitrogen atom can direct metal catalysts (like palladium or rhodium) to activate the C-H bond at the C-2 position, as the C-8 position is blocked by a methoxy group. Conversely, the electron-rich benzene ring is activated by the two methoxy groups, making it susceptible to electrophilic attack. Based on standard aromatic chemistry principles, the C-6 and C-7 positions would be the most likely sites for electrophilic substitution, such as nitration or halogenation, due to activation from the adjacent methoxy groups. The challenge and goal of modern methods is to control this inherent reactivity to achieve selective functionalization at a desired, and sometimes less intuitive, position.

Optimization of Reaction Pathways for Enhanced Yields and Purity

Three-Step-One-Pot Synthesis Protocols

While a specifically designated "three-step-one-pot" protocol for 5,8-dimethoxyquinoline is not extensively documented under this exact terminology, the principles of one-pot synthesis are well-applied in classic quinoline syntheses such as the Skraup and Doebner-von Miller reactions. These reactions can be conceptualized as a tandem sequence of events occurring in a single reaction vessel, effectively constituting a multi-step, one-pot process.

The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgnih.gov In the context of 5,8-dimethoxyquinoline synthesis, 2,5-dimethoxyaniline serves as the aniline component. The required α,β-unsaturated carbonyl, acrolein, can be generated in situ from glycerol in the presence of a dehydrating agent like sulfuric acid, a hallmark of the Skraup synthesis, which is considered a variation of the Doebner-von Miller reaction. wikipedia.orguniroma1.it

This one-pot cascade can be broken down into three conceptual steps:

Formation of the α,β-Unsaturated Carbonyl: Glycerol is dehydrated by concentrated sulfuric acid to generate acrolein in situ.

Michael Addition: The 2,5-dimethoxyaniline undergoes a conjugate Michael addition to the in situ-generated acrolein.

Cyclization and Aromatization: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by an oxidative aromatization step to yield the stable 5,8-dimethoxyquinoline ring system. An oxidizing agent, such as nitrobenzene (which can also act as the solvent), is typically employed for this final aromatization step. wikipedia.org

Catalytic Oxidation Methods for Quinone Formation from Dimethoxyquinoline Precursors

The oxidation of 5,8-dimethoxyquinoline to the corresponding quinoline-5,8-dione is a valuable transformation, as quinone moieties are present in numerous biologically active compounds. Catalytic methods are preferred for this conversion due to their efficiency and selectivity.

One of the most effective and widely used reagents for the oxidative demethylation of dimethoxyarenes is ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.govresearchgate.net This one-electron oxidizing agent operates under mild conditions and typically provides good to excellent yields of the corresponding quinone. mdpi.com The reaction proceeds via an electron transfer mechanism, leading to the cleavage of the aryl-ether bonds and subsequent formation of the quinone structure.

The oxidation of 5,8-dimethoxyquinoline and related dimethoxy-substituted precursors using CAN has been a subject of optimization studies to maximize yield and purity. Key parameters that are often fine-tuned include the stoichiometry of CAN, the solvent system, reaction temperature, and reaction time. A common solvent system for such oxidations is a mixture of acetonitrile (B52724) and water. nih.gov

Research has shown that for the oxidation of a related precursor, 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, to the corresponding trione, the reaction conditions were optimized. nih.govrsc.org While not identical to the target molecule of this article, the findings provide valuable insights into the catalytic oxidation of dimethoxy-substituted heterocyclic systems. The study highlighted the importance of the reactant-to-catalyst ratio, temperature, and reaction time in achieving a good yield of the oxidized product. nih.govrsc.org

Below is a data table summarizing typical conditions and outcomes for the CAN-mediated oxidation of dimethoxyaromatic precursors to their corresponding quinones, based on available literature for analogous systems.

| Dimethoxy Precursor | Catalyst/Oxidant | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Substituted 4-methoxyanilines | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | 20 min | 73 |

| 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 60 | Not Specified | Good |

| 2-Benzyl-1,4-dimethoxybenzene | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 | 45 min | 69-78 |

Other catalytic systems for the oxidation of hydroxylated quinoline precursors to quinoline-5,8-diones include the use of tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.orgresearchgate.net Photooxygenation of 8-hydroxyquinolines in the presence of a sensitizer (B1316253) also represents an efficient method for synthesizing quinoline-5,8-quinones. google.comresearchgate.net

Derivatization and Structural Modification of the 5,8 Dimethoxyquinoline Core

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The electron-rich nature of the 5,8-dimethoxyquinoline core makes it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmakingmolecules.com The methoxy (B1213986) groups are activating and direct incoming electrophiles primarily to the ortho and para positions. makingmolecules.commnstate.edu In the context of the quinoline ring, electrophilic attack is heavily favored on the benzene (B151609) ring over the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. reddit.com Consequently, substitution occurs preferentially at the C5 and C8 positions of the quinoline nucleus. reddit.com For 5,8-dimethoxyquinoline, the available positions for substitution on the benzene ring are C6 and C7.

The introduction of halogen atoms onto the 5,8-dimethoxyquinoline core is a key strategy for creating intermediates for further functionalization, particularly for cross-coupling reactions. Site-selective halogenation allows for the precise installation of bromine or chlorine atoms at specific positions on the quinoline ring. nih.govrsc.org

An efficient, metal-free method for the C5-selective halogenation of various quinoline derivatives has been developed using N-halosuccinimides (NCS for chlorination, NBS for bromination) in water. rsc.org While this method is broadly applicable to 8-substituted quinolines, leading to C5-halogenated products, rsc.org specific studies on 5,8-dimethoxyquinoline highlight the directing effects of the two methoxy groups. Research has demonstrated a protocol for the remote C-H halogenation of 8-substituted quinolines, which successfully yields C5-halogenated products. rsc.org

Table 1: Examples of Site-Selective Halogenation Reactions

| Starting Material | Reagent | Product | Position of Halogenation |

|---|---|---|---|

| 8-Substituted Quinolines | N-Chlorosuccinimide (NCS) | C5-Chloro-8-Substituted Quinoline | C5 |

This table illustrates general regioselectivity for 8-substituted quinolines as a proxy for the specific reactivity of the 5,8-dimethoxyquinoline core.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto aromatic rings. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org These reactions typically proceed by generating a potent electrophile—the nitronium ion (NO₂⁺) for nitration and sulfur trioxide (SO₃) for sulfonation—through the use of strong acids like sulfuric acid (H₂SO₄). libretexts.orglibretexts.org

The introduction of a nitro group can serve multiple synthetic purposes; for instance, it acts as a meta-directing group in subsequent substitutions and can be reduced to form an amino group (-NH₂). mnstate.edulibretexts.org Sulfonation is often a reversible process, which allows the sulfonic acid group to be used as a temporary blocking group to control regioselectivity in other reactions. mnstate.edu For 5,8-dimethoxyquinoline, the strong activating effect of the two methoxy groups facilitates these substitutions on the benzene ring portion of the molecule.

Table 2: General Conditions for Nitration and Sulfonation

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Nitronium ion (NO₂⁺) |

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

While electrophilic substitution is common on the electron-rich benzene ring of 5,8-dimethoxyquinoline, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are powerful methods for modifying positions on the quinoline core, especially after prior halogenation. nih.govnih.govresearchgate.net SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group, youtube.comlibretexts.org conditions that can be met at the C2 and C4 positions of the quinoline's pyridine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. researchgate.netmdpi.comyoutube.com These reactions typically involve an organic halide or triflate and a coupling partner, such as an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or an amine (Buchwald-Hartwig amination). youtube.com

For derivatives of 5,8-dimethoxyquinoline, a halogen atom introduced via electrophilic substitution (e.g., at C6 or C7) or built into the quinoline core at other positions can serve as a handle for these transformations. For example, Suzuki-Miyaura coupling reactions have been successfully used to synthesize C-C bond-forming 5-chloro quinolines with pyridine moieties, demonstrating the utility of this approach for creating complex bi-aryl systems. nih.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Coupling Partners |

|---|---|---|

| Suzuki Coupling | C-C | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid |

| Heck Coupling | C-C | Aryl/Vinyl Halide + Alkene |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine |

The strategic functionalization of the 5,8-dimethoxyquinoline core allows for the introduction of a wide variety of chemical groups at its periphery. This is often achieved through a two-step process: initial halogenation followed by a substitution or cross-coupling reaction. Nucleophilic aromatic substitution (SNAr) is particularly effective for introducing nucleophiles onto the quinoline ring system, especially when the ring is activated by electron-withdrawing groups or when the substitution occurs on the pyridine portion of the heterocycle. nih.govrsc.org The versatility of these methods provides access to a broad chemical space, enabling the synthesis of derivatives with tailored electronic and steric properties.

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the 5,8-Dimethoxyquinoline Moiety

The 5,8-dimethoxyquinoline unit can be used as a building block for the construction of larger, more complex polycyclic and fused heterocyclic systems. rsc.orgresearchgate.netrsc.org These elaborate structures are of significant interest in medicinal chemistry and materials science. nih.govnih.gov Synthetic strategies often involve reactions that form new rings by leveraging functional groups previously installed on the quinoline core.

Rational Design and Chemical Synthesis of Novel Prodrug Analogues

The rational design of prodrugs from the 5,8-dimethoxyquinoline scaffold is predicated on the strategic introduction of functional groups that can be subsequently modified to incorporate promoieties. These promoieties are designed to be cleaved in vivo, releasing the active 5,8-dimethoxyquinoline parent molecule. A key approach involves the functionalization of the C-5 position of the quinoline ring, a site amenable to chemical modification.

A plausible synthetic strategy commences with the nitration of the 5,8-dimethoxyquinoline core. This electrophilic substitution reaction is anticipated to proceed at the C-5 position, yielding 5-nitro-5,8-dimethoxyquinoline. Subsequent reduction of the nitro group provides a crucial intermediate, 5-amino-5,8-dimethoxyquinoline. This amino functionality serves as a versatile chemical handle for the attachment of various promoieties through the formation of amide or carbamate linkages.

Drawing parallels from the successful synthesis of analogous compounds, such as 8-methoxyquinoline-5-amino acetic acid, a clear synthetic pathway for prodrug analogues of 5,8-dimethoxyquinoline can be delineated. nnpub.org

Synthesis of Key Intermediate: 5-Amino-5,8-dimethoxyquinoline

The initial step involves the synthesis of the foundational core, 5,8-dimethoxyquinoline. A common method for the synthesis of quinoline and its derivatives is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of 5,8-dimethoxyquinoline, 2,5-dimethoxyaniline (B66101) would serve as the appropriate starting material.

Once 5,8-dimethoxyquinoline is obtained, the subsequent steps focus on the introduction of a functional handle at the 5-position.

Step 1: Nitration of 5,8-Dimethoxyquinoline

The introduction of a nitro group at the C-5 position is a critical step. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

| Reaction Step | Reactants | Reagents | Product | Anticipated Yield |

| Nitration | 5,8-Dimethoxyquinoline | Nitric Acid, Sulfuric Acid | 5-Nitro-5,8-dimethoxyquinoline | Moderate to High |

Step 2: Reduction of 5-Nitro-5,8-dimethoxyquinoline

The nitro group of 5-Nitro-5,8-dimethoxyquinoline is then reduced to an amino group to yield the key intermediate, 5-amino-5,8-dimethoxyquinoline. This reduction can be accomplished using various reducing agents, with tin and hydrochloric acid being a classic and effective choice.

| Reaction Step | Reactant | Reagents | Product | Anticipated Yield |

| Reduction | 5-Nitro-5,8-dimethoxyquinoline | Tin (Sn), Hydrochloric Acid (HCl) | 5-Amino-5,8-dimethoxyquinoline | High |

Synthesis of Prodrug Analogues

With the successful synthesis of 5-amino-5,8-dimethoxyquinoline, the attachment of promoieties can be explored. The primary amino group at the C-5 position is nucleophilic and can readily react with activated carboxylic acids or their derivatives to form amide bonds, or with chloroformates to form carbamates. These linkages are often susceptible to enzymatic or chemical cleavage in vivo, releasing the parent drug.

Example 1: Synthesis of an Amide-based Prodrug

To illustrate the synthesis of an amide-based prodrug, 5-amino-5,8-dimethoxyquinoline can be reacted with an activated carboxylic acid, such as an acid chloride or in the presence of a coupling agent. For instance, the reaction with acetyl chloride would yield N-(5,8-dimethoxyquinolin-5-yl)acetamide.

| Reaction Step | Reactants | Reagents | Product |

| Acylation | 5-Amino-5,8-dimethoxyquinoline, Acetyl Chloride | Pyridine (as a base) | N-(5,8-dimethoxyquinolin-5-yl)acetamide |

Example 2: Synthesis of a Carbamate-based Prodrug

The synthesis of a carbamate-based prodrug can be achieved by reacting 5-amino-5,8-dimethoxyquinoline with a chloroformate, such as ethyl chloroformate, in the presence of a base.

| Reaction Step | Reactants | Reagents | Product |

| Carbamoylation | 5-Amino-5,8-dimethoxyquinoline, Ethyl Chloroformate | Triethylamine | Ethyl (5,8-dimethoxyquinolin-5-yl)carbamate |

These examples represent a rational and feasible approach to the design and synthesis of novel prodrug analogues based on the 5,8-dimethoxyquinoline core. The strategic functionalization of the C-5 position provides a versatile platform for the attachment of a wide array of promoieties, allowing for the fine-tuning of the physicochemical and pharmacokinetic properties of the parent molecule.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Determinants for Biological and Material Activities

The biological and material activities of 5,8-dimethoxyquinoline derivatives are governed by several key structural features. The quinoline (B57606) core itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental determinant, often acting as a planar scaffold for intercalation with biological targets like DNA. orientjchem.orgnih.gov

The methoxy (B1213986) groups at the C5 and C8 positions are critical modulators of the compound's properties. The quinoline-5,8-dione core, which can be synthesized from 5,8-dimethoxyquinoline, is a redox-active scaffold recognized for its biological importance, particularly in the development of antitumor antibiotics. koreascience.krmdpi.com The presence and position of these oxygen-containing substituents significantly influence the electronic environment of the molecule.

Further modifications to the 5,8-dimethoxyquinoline skeleton have demonstrated the importance of other substituents in fine-tuning activity. Studies have shown that the introduction of additional groups, such as halogens or cyano moieties, can confer or enhance specific biological activities. nih.govmdpi.comresearchgate.net For instance, 5-bromo-6,8-dimethoxyquinoline has been identified as having significant antiproliferative potency against several cancer cell lines. nih.govresearchgate.net This highlights that the core 5,8-dimethoxyquinoline structure serves as a foundational template, with its ultimate activity profile being determined by the synergistic effects of the entire substitution pattern.

Influence of Substituent Position and Electronic Effects on Molecular Properties and Potency

The potency and properties of quinoline derivatives are highly sensitive to the position and electronic nature of their substituents. The introduction of electron-donating groups (EDG), such as the methoxy groups in 5,8-dimethoxyquinoline, or electron-withdrawing groups (EWG) at different positions on the quinoline ring can dramatically alter the molecule's electronic distribution, which in turn affects its interactions with biological targets and its material properties. rsc.orgrsc.org

Research on 4-anilinoquinoline analogs has shown that the arrangement of methoxy groups is crucial for potency. For example, in a series of GAK kinase inhibitors, the 6,7-dimethoxy substitution pattern was found to be highly potent, while removing either the C6 or C7 methoxy group led to a tenfold drop in potency. nih.gov Similarly, changing the functional group at the 4-position of a 7-methoxy quinolone from a keto group to a methoxy group resulted in a two- to three-fold decrease in antimalarial potency, indicating that the electronic character at this position is a key determinant of activity. nih.gov

The electronic effects of substituents also govern material properties like fluorescence. In one study, converting substituents on a quinoline derivative from electron-donating (methoxy) to electron-withdrawing (carboxyl, ester) transformed its behavior from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). rsc.orgrsc.org This switch was attributed to changes in the excited-state reorganization energy distribution, demonstrating how electronic modulation can control photophysical properties. rsc.org

Studies have quantified the influence of different substituents on the electronic structure of the quinoline ring. nih.govcnr.it The introduction of a chlorine atom, an electron-withdrawing group, decreases the electron density on the rings, leading to an increase in the binding energies of the carbon atoms. cnr.it Conversely, a strong donating group like an amino group can increase electron density. cnr.it These electronic shifts correlate with properties like basicity (pKa values) and, consequently, medicinal activity. cnr.it

The following table summarizes findings on how different substituents on the quinoline core influence biological or material properties.

| Parent Scaffold | Substituent & Position | Observed Effect | Activity/Property | Reference |

| 4-Anilinoquinoline | 6,7-Dimethoxy | High potency | GAK Kinase Inhibition | nih.gov |

| 4-Anilinoquinoline | 7-Methoxy (6-methoxy removed) | 10-fold drop in potency | GAK Kinase Inhibition | nih.gov |

| 7-Methoxy-4-quinolone | 3-Carboxylic acid/amide | Abolished activity | Antimalarial | nih.gov |

| Quinoline | Electron-Donating Groups (EDG) | Aggregation-Caused Quenching (ACQ) | Fluorescence | rsc.org |

| Quinoline | Electron-Withdrawing Groups (EWG) | Aggregation-Induced Emission (AIE) | Fluorescence | rsc.org |

| 6,8-Dimethoxyquinoline (B1356820) | 5-Bromo | Significant antiproliferative potency | Anticancer | nih.govresearchgate.net |

| Quinolinone | 6-Methyl & 8-Methyl (EDG) | Slightly decreased activity | Antituberculosis | nih.gov |

| Quinolinone | 6-Cl & 8-Br (EWG) | Considerably increased activity | Antituberculosis | nih.gov |

Conformational Analysis and Postulation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to biological targets. Conformational analysis of 5,8-dimethoxyquinoline and its derivatives helps to identify the low-energy, stable shapes the molecule can adopt, one of which may represent the "bioactive conformation" responsible for its effects.

X-ray crystallography provides precise data on the solid-state conformation of molecules. A study on ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate revealed specific details about its structure. researchgate.net The analysis showed that the molecule adopts a conformation where the ethyl ester group is oriented trans relative to the quinoline ring, which likely minimizes steric hindrance. Such studies also reveal how molecules pack together in a crystal, stabilized by intermolecular interactions like C-H⋯O bonds and π-π stacking, which can be relevant for material properties. researchgate.net

Crystallographic Data for Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Dihedral Angle (Quinoline/Ester) | 18.99 (3)° | Describes the twist between the planar quinoline ring and the ester group. | researchgate.net |

| Torsion Angle (C-O-C-Cmethyl) | -172.08 (10)° | Indicates a trans conformation of the ethyl group, minimizing steric clash. | researchgate.net |

Beyond experimental methods, computational techniques such as molecular dynamics (MD) simulations are employed to explore the vast number of possible conformations a molecule can adopt in a solution, which is more representative of a biological environment. uantwerpen.be These simulations help in identifying the most populated and energetically favorable conformations, providing hypotheses about the specific three-dimensional structure required for biological activity. uantwerpen.beresearchgate.net

Computational Modeling for Quantitative Prediction of Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) models use computational chemistry and statistical methods to create mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govdergipark.org.tr These models are powerful tools for predicting the activity of new, unsynthesized molecules and for understanding the key molecular properties that drive potency.

For quinoline derivatives, QSAR studies have been successfully developed to predict activities ranging from anticancer to antimicrobial. nih.govdergipark.org.tr These models are built using molecular descriptors calculated through methods like Density Functional Theory (DFT). nih.govdergipark.org.tr Descriptors can include electronic properties (such as the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, HOMO and LUMO), steric properties (like molecular volume), and hydrophobic properties (such as the octanol-water partition coefficient). dergipark.org.tr

In a study on novel quinolinone-based thiosemicarbazones, a QSAR model was developed to predict antituberculosis activity. nih.gov The resulting model showed a strong correlation between the predicted and experimental activities, indicating its predictive power. nih.gov The key descriptors in the final equation were the van der Waals volume, electron density, and electronegativity, suggesting that a combination of size and electronic character is crucial for inhibiting M. tuberculosis. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the Fischer statistic (F).

Example of a QSAR Model for Antituberculosis Activity of Quinolinone Derivatives

| Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| R² (Correlation Coefficient) | 0.83 | Indicates that 83% of the variance in biological activity is explained by the model. | nih.gov |

| F (Fischer statistic) | 47.96 | A high value indicates a statistically significant relationship between the descriptors and activity. | nih.gov |

Molecular docking, another computational technique, is often used alongside QSAR to visualize how a molecule might bind to the active site of a target protein. researchgate.netnih.gov By predicting the binding mode and interaction energies, docking studies can provide a structural basis for the relationships identified by QSAR models. researchgate.net

Mechanistic Investigations of 5,8 Dimethoxyquinoline Interactions at the Molecular Level

Molecular Docking and Ligand-Target Binding Affinity Assessments

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is instrumental in structure-based drug design, allowing for the estimation of binding affinity and the visualization of interactions between a ligand, such as a 5,8-dimethoxyquinoline derivative, and its target protein. nih.govnih.gov The process involves generating numerous conformations of the ligand within the binding site of the target and then using a scoring function to quantitatively estimate the quality of each pose. nih.gov

Several studies have utilized molecular docking to investigate the binding modes of quinoline (B57606) derivatives. For instance, docking simulations have been employed to assess the binding affinity of 2,4-disubstituted quinoline derivatives with the Mycobacterium tuberculosis receptor LipB. dergipark.org.tr These studies revealed binding affinities ranging from -3.2 to -18.5 kcal/mol, with some derivatives showing higher predicted affinities than the standard drug isoniazid. dergipark.org.tr While these studies provide valuable insights, it is crucial to acknowledge the inherent limitations of docking scoring functions, which are estimations and may not perfectly correlate with experimental binding affinities. nih.gov

The accuracy of docking can be influenced by several factors, including the handling of ligand and protein flexibility and the treatment of solvent effects. nih.govnih.gov To enhance reliability, rescoring the docked poses with independent scoring methods or employing more computationally intensive techniques like molecular dynamics simulations can be beneficial. nih.gov

| Derivative Class | Target Protein | Predicted Binding Affinity Range (kcal/mol) | Key Findings |

|---|---|---|---|

| 2,4-disubstituted quinolines | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | Some derivatives exhibited higher predicted binding affinities than the reference drug isoniazid. dergipark.org.tr |

Enzyme Inhibition Kinetics and Substrate Specificity Determinations (e.g., NQO1, AXL Kinase, c-Met)

Quinoline derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net The dimethoxyquinoline scaffold is a key feature in several potent enzyme inhibitors.

AXL Kinase and c-Met: The receptor tyrosine kinases AXL and c-Met are frequently implicated in cancer progression and metastasis. nih.govnih.gov Several quinoline-based tyrosine kinase inhibitors (TKIs) target these kinases. For example, the TKI BMS-777607, known to inhibit MET and RON, also targets AXL at low nanomolar concentrations. nih.gov Similarly, SKI-606 (bosutinib) has been shown to inhibit AXL and is effective in blocking the migration and invasion of certain breast cancer cell lines. nih.gov The co-expression of AXL and MET in some cancers, such as malignant pleural mesothelioma, suggests that multi-target inhibitors could be a viable therapeutic strategy. nih.gov

NQO1 (NAD(P)H:quinone oxidoreductase 1): While specific studies on the direct inhibition of NQO1 by 5,8-dimethoxyquinoline were not prevalent in the initial search, the quinoline core is a common feature in compounds that interact with quinone-related enzymes. Further investigation into the substrate specificity and inhibition kinetics of 5,8-dimethoxyquinoline with NQO1 could provide valuable insights, given the structural similarities to known substrates and inhibitors.

| Enzyme | Inhibitor Example | Reported IC50/Inhibitory Concentration | Significance |

|---|---|---|---|

| AXL Kinase | BMS-777607 | 1.1 nM (biochemical assay) nih.gov | Inhibition of AXL is linked to reduced cancer cell migration. nih.gov |

| AXL Kinase | SKI-606 (Bosutinib) | 0.58 µmol/L nih.gov | Blocks migration and invasion of breast cancer cell lines. nih.gov |

| c-Met | BMS-777607 | Low nanomolar concentrations nih.gov | Dual inhibition of AXL and c-Met may be effective in certain cancers. nih.gov |

Intercalation Mechanisms with Nucleic Acids (DNA/RNA) and Protein Interactions

The planar structure of the quinoline ring system allows it to interact with nucleic acids through intercalation, the insertion of a molecule between the base pairs of DNA or RNA. researchgate.netrsc.org This interaction can lead to conformational changes in the nucleic acid structure, potentially disrupting processes like replication and transcription. researchgate.netrsc.org

The design of molecules that can intercalate into the DNA double helix is a strategy used in the development of anticancer drugs. oup.comuah.es The intercalating agent is often attached to another functional moiety via a flexible linker, which allows for effective interaction with the DNA structure. oup.com For example, a linker can connect an aromatic ring system, which facilitates the threading through the double helix, to another reactive component. oup.com

While the general principle of quinoline intercalation is established, specific studies detailing the intercalation of 5,8-dimethoxyquinoline itself with DNA or RNA are not extensively covered in the provided search results. However, the fundamental ability of the quinoline scaffold to intercalate suggests that 5,8-dimethoxyquinoline could exhibit similar properties, a hypothesis that warrants further experimental validation.

Beyond nucleic acids, the quinoline core can also engage in various interactions with proteins, including hydrogen bonding and aromatic interactions, which contribute to its binding affinity and specificity for different protein targets.

Modulation of Cellular Signaling Pathways and Cascade Effects in Model Systems

Derivatives of quinoline have been shown to modulate a wide array of cellular signaling pathways, often leading to significant downstream effects on cell behavior. researchgate.netresearchgate.net These compounds can influence pathways involved in cell proliferation, apoptosis (programmed cell death), and migration. researchgate.net

For instance, certain quinoline derivatives can disrupt cellular signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. researchgate.net The inhibition of key kinases, as discussed in section 5.2, is a primary mechanism through which these compounds exert their effects. The inhibition of kinases like AXL and c-Met can disrupt the downstream signaling cascades they control, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth. researchgate.net

In the context of bacterial signaling, quinolone molecules produced by Pseudomonas aeruginosa can activate bitter taste receptors on airway epithelial cells, leading to the modulation of calcium, cyclic-AMP, and nitric oxide signaling. nih.gov This demonstrates the diverse ways in which quinoline-based structures can influence cellular communication and responses.

Receptor Binding Profiles and Allosteric Modulation Studies

In addition to directly inhibiting enzymes, some quinoline derivatives can act as modulators of receptor function. This can occur through direct binding to the primary (orthosteric) site or by binding to a secondary (allosteric) site, which can enhance or inhibit the binding and/or function of the natural ligand. acs.org

An example of this is seen with a series of 1H-imidazo[4,5-c]quinolines, which have been identified as selective allosteric enhancers of human A3 adenosine (B11128) receptors. psu.edu These compounds were found to potentiate both the potency and maximal efficacy of agonist-induced responses. psu.edu This allosteric modulation was selective, as it did not affect antagonist binding to the same receptor or agonist binding to other adenosine receptor subtypes. psu.edu

Preclinical Biological Investigations of 5,8 Dimethoxyquinoline Derivatives

In Vitro Cytotoxicity and Antiproliferative Effects in Established Cell Lines

Derivatives of 5,8-dimethoxyquinoline have demonstrated notable cytotoxic and antiproliferative effects against various human cancer cell lines. The substitution pattern on the quinoline (B57606) core, including the presence of methoxy (B1213986) groups at the 5 and 8 positions, plays a crucial role in their biological activity.

Apoptosis Induction Pathways and Mitochondrial Dysfunction

The anticancer effects of certain quinoline derivatives are linked to their ability to induce apoptosis, a form of programmed cell death, and cause mitochondrial dysfunction. For instance, derivatives of quinoline-5,8-dione, which are structurally related to 5,8-dimethoxyquinolines, have been shown to induce apoptosis by modulating key proteins in the mitochondrial pathway, such as Bcl-2 and Bax. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways.

Studies on related methoxyquinoline derivatives have further elucidated these mechanisms. For example, 2-chloro-8-methoxy-4-methylquinoline (B1365437) was found to induce apoptosis in human liver cancer cells by activating the Nur77 pathway, which in turn enhanced autophagy and led to cancer cell death. Similarly, the compound 5,8-dihydroxy-1,4-naphthoquinone (B181067), which shares a quinone core, has been shown to cause DNA leakage and damage. nih.gov Some quinoline derivatives are also believed to exert their effects by binding to DNA, causing spectral variations that indicate an interaction, potentially through groove binding. researchgate.net

Cell Cycle Arrest and Autophagy Modulation Mechanisms

In addition to inducing apoptosis, 5,8-dimethoxyquinoline derivatives and their analogues can inhibit cancer cell proliferation by arresting the cell cycle at various phases. The 6-isomer of a 5,8-quinolinedione (B78156) derivative demonstrated a potent effect on cell cycle progression, blocking the S-phase in DLD1 colon cancer cells and causing an accumulation of cells in the G2/M phase in HCT116 cells. ekb.eg This disruption of the normal cell division cycle is a key mechanism for inhibiting tumor growth. ekb.eg

Autophagy, a cellular process of self-degradation, has a complex, dual role in cancer. nih.govnih.gov While some anticancer drugs work by inducing excessive, lethal autophagy, others are more effective when cytoprotective autophagy is inhibited. nih.govnih.gov Specific research into the autophagy modulation mechanisms of 5,8-dimethoxyquinoline derivatives is still emerging. However, studies on structurally similar compounds provide some insights. For example, a 2-chloro-8-methoxy-4-methylquinoline derivative was reported to enhance autophagy in liver cancer cells, contributing to its cytotoxic effects. The precise role and mechanisms of autophagy in the biological activity of 5,8-dimethoxyquinoline derivatives remain an area for further investigation.

Efficacy Against Diverse Human Cancer Cell Lines (e.g., A549, HeLa, HT29, Hep3B, MCF7)

The antiproliferative potency of 5,8-dimethoxyquinoline derivatives has been evaluated against a panel of established human cancer cell lines. Research has shown that certain brominated and nitrated derivatives of 5,8-dimethoxyquinoline exhibit significant activity across multiple cell lines. Specifically, 5-bromo-6,8-dimethoxyquinoline and a novel N-nitrated 6,8-dimethoxyquinoline (B1356820) have shown considerable antiproliferative effects against lung (A549), cervical (HeLa), colon (HT29), liver (Hep3B), and breast (MCF7) cancer cells. researchgate.netnih.gov The inhibitory concentrations (IC₅₀) for these compounds were found to be in the range of 2-50 μg/mL. researchgate.netnih.gov Furthermore, 5,8-dibromo-6-methoxyquinoline (B1420239) was reported to significantly inhibit the proliferation of HeLa and HT-29 cells at concentrations of 10 μg/mL.

Antimicrobial and Antiviral Activity in Culture Models

The quinoline framework is a key component of many antimicrobial drugs, and derivatives of 5,8-dimethoxyquinoline have been investigated for their potential to combat bacterial and fungal pathogens. researchgate.netnih.gov Some studies have also pointed towards potential antiviral properties. nih.gov

Bacterial Growth Inhibition Mechanisms and Efficacy

Derivatives of 5,8-dimethoxyquinoline have shown promise as antibacterial agents. Studies on substituted quinolines revealed selective activity against various human pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/mL. nih.gov

A key finding identified 5,8-dimethoxyquinoline-2-carbaldehyde as a quorum sensing inhibitor in multi-drug resistant Pseudomonas aeruginosa. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence, and its inhibition represents a promising strategy to combat bacterial infections. nih.gov The mechanism of action for other related quinoline derivatives is thought to involve the disruption of the bacterial cell wall or the inhibition of essential metabolic pathways. For example, 3,8-dihydroxyquinoline (jineol) has been shown to compromise bacterial cell integrity, leading to the leakage of potassium ions and other cellular materials. frontiersin.org Similarly, 6,7-dimethoxy-4-piperazinyl quinoline derivatives have demonstrated activity against Staphylococcus aureus. mdpi.com

Fungal Susceptibility and Resistance Mechanisms

The antifungal potential of quinoline derivatives has been recognized, with several studies exploring their efficacy against various fungal species. nih.govmdpi.com Derivatives of 2-chloro-3-formyl-5,8-dimethoxyquinoline have been synthesized and tested for their antifungal properties, although specific efficacy data is limited. researchgate.net

Research on structurally analogous compounds provides insight into potential mechanisms of action. The related compound 5,8-dihydroxy-1,4-naphthoquinone demonstrated significant activity against Candida albicans, with a MIC₅₀ value of less than 0.6 µg/mL. nih.gov Its mechanism of action was multifaceted, involving disruption of membrane integrity, DNA damage, and inhibition of the respiratory chain. nih.gov Other 8-hydroxyquinoline (B1678124) derivatives are thought to act by damaging the fungal cell wall. mdpi.com Halogenated 8-quinolinols have also shown potent fungitoxic activity. nih.gov While these findings are promising, further research is needed to specifically elucidate the fungal susceptibility and resistance mechanisms associated with 5,8-dimethoxyquinoline derivatives.

Antiviral Replication Inhibition in Cellular Assays

Research into the antiviral properties of quinoline derivatives has identified several compounds with the ability to inhibit the replication of various RNA viruses. plos.org While specific studies focusing exclusively on 5,8-dimethoxyquinoline are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown promise.

For instance, derivatives of the deubiquitinase inhibitor WP1130, which possess a quinoline-like core, have demonstrated broad-spectrum antiviral activity. plos.org Compounds designated as 4, 5, 6, and 7, which are derivatives of WP1130, were found to be effective against Murine Norovirus-1 (MNV-1) in both RAW 264.7 and primary bone marrow-derived macrophage (BMΦ) cells. plos.org These compounds also inhibited the replication of other RNA viruses, including Sindbis virus, LaCrosse virus, and encephalomyocarditis virus. plos.org Notably, these active compounds exhibited increased solubility compared to the parent compound, WP1130, a crucial factor for potential in vivo applications. plos.org

Furthermore, studies on 8-(naphthalen-1-yl)-substituted quinolines have revealed inhibitors of HIV-1 ribonuclease H (RNase H). nih.gov One such compound, 7-isopropoxy-8-(naphthalen-1-yl)quinoline, was shown to act in the early stages of viral replication. nih.gov Its mechanism involves direct binding to HIV-1 reverse transcriptase and inhibiting RNase H activity. nih.gov

The investigation of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has also identified compounds with significant activity against arboviruses like Zika (ZIKV) and chikungunya (CHIKV). nih.gov These findings underscore the potential of the quinoline scaffold as a source of novel antiviral agents. A time-of-drug-addition (TOA) approach is a valuable method to determine the specific stage of the viral replication cycle that a compound inhibits. nih.gov

Table 1: Antiviral Activity of WP1130 Derivatives against Murine Norovirus-1 (MNV-1)

| Compound | Cell Line | Viral Titer Reduction | Cytotoxicity (at 5 µM) |

| 4 | RAW 264.7, BMΦ | Significant | Not significant |

| 5 | RAW 264.7, BMΦ | Significant | Not significant |

| 6 | RAW 264.7, BMΦ | Significant | Not significant |

| 7 | RAW 264.7, BMΦ | Significant | Not significant |

Data synthesized from research on WP1130 derivatives, which share a structural resemblance to quinolines. plos.org

Anti-inflammatory and Immunomodulatory Potency in Cell-Based Assays

Quinoline derivatives have demonstrated notable anti-inflammatory and immunomodulatory activities in various cell-based assays. For example, certain quinoline-based compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines. acs.org In one study, RAW264.7 cells were treated with test compounds and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. acs.org The subsequent measurement of tumor necrosis factor-alpha (TNF-α) levels in the cell supernatants revealed the anti-inflammatory potential of the tested derivatives. acs.org

The immunomodulatory effects of quinoline derivatives have also been explored through their interaction with key signaling pathways. For instance, some derivatives have been shown to act as agonists for Toll-like receptor-7 (TLR-7) and TLR-8, which are crucial components of the innate immune system. tandfonline.com Activation of these receptors can lead to the production of proinflammatory cytokines, thereby modulating the immune response. tandfonline.com Specifically, 1H-imidazo[4,5-c]quinoline derivatives are recognized as potent immune stimulators that induce type-I interferons. tandfonline.com

Furthermore, some quinoline-3-carboxamide (B1254982) derivatives have exhibited immunomodulatory, anti-tumor, and anti-angiogenic effects in preclinical models, with their activity primarily attributed to the modulation of myeloid cells. ekb.eg Research has also indicated that certain quinoline derivatives can act as good immunomodulatory agents, with activity percentages ranging from 82.8 ± 0.37 to 142.4 ± 0.98 %. researchgate.net

Antioxidant and Radical Scavenging Activities in Biochemical Systems

The antioxidant and radical scavenging properties of quinoline derivatives have been a subject of scientific investigation. researchgate.net These compounds can exert their antioxidant effects through various mechanisms, including the donation of a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com The presence of active hydroxyl groups on a molecule, as seen in many flavonoids and polyphenols, often contributes to potent radical scavenging activity. nih.gov

In biochemical assays, the antioxidant capacity of these derivatives is often evaluated using methods such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) cation radical (ABTS•+) scavenging assay. mdpi.comscirp.org For example, a study on 2-substituted 8-propargyloxyquinoline derivatives demonstrated their ability to scavenge DPPH radicals and chelate ferrous ions. researchgate.net Specifically, one derivative showed a maximum radical scavenging activity of 46.5%, while another exhibited a maximum ferrous chelating effect of 72.1% at a concentration of 500 μg/mL. researchgate.net

The structural features of quinoline derivatives play a significant role in their antioxidant potential. The ability to chelate metal ions, such as iron, can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govscirp.org The scavenging of superoxide (B77818) radicals (O₂⁻•), which can be generated by various enzymatic and non-enzymatic systems, is another important aspect of antioxidant activity. nih.gov

Table 2: Antioxidant Activity of 2-Substituted 8-Propargyloxyquinoline Derivatives

| Derivative | DPPH Radical Scavenging (%) (at 500 µg/mL) | Ferrous Chelating Effect (%) (at 500 µg/mL) |

| Compound 1 | 46.5 | - |

| Compound 6 | - | 72.1 |

Data from a study on the antioxidant activities of synthesized 2-substituted 8-propargyloxyquinoline derivatives. researchgate.net

In Vivo Preclinical Efficacy Studies in Animal Models

The in vivo anticancer efficacy of 5,8-dimethoxyquinoline derivatives and related compounds has been evaluated in various xenograft models. For instance, a quinoline-based compound demonstrated a reduction in tumor development in a HepG2 xenograft rat model. arabjchem.org In another study, a derivative of 8-hydroxyquinoline, compound (26), showed promising activity against the multi-drug resistant melanoma line MDA-MB-435/LCC6MDRI. mdpi.com

Research on 4,6,7-substituted quinolines, which are analogues of cabozantinib, has also yielded positive results. mdpi.com In vitro studies showed that derivatives 27 and 28 were more active than the parent compound against leukemia, CNS, and breast cancer cell lines. mdpi.com The in vivo efficacy of pyrotinib, another quinoline derivative, has been demonstrated in HER2-dependent mouse xenograft models. mdpi.com

Furthermore, a study on a series of quinones derivatives with morpholin alkylamino side chains found that the 6-isomer of 5,8-quinolinedione derivatives possessed potent antiproliferative activity against DLD1 and HCT116 colon cancer cell lines. ekb.eg This compound also had a remarkable effect on cell cycle progression. ekb.eg

Table 3: Antiproliferative Activity of a 6-Isomer of 5,8-Quinolinedione Derivative

| Cell Line | IC₅₀ (µM) |

| DLD1 | 0.59 |

| HCT116 | 0.44 |

Data from a study on the cytotoxic activity of quinones derivatives. ekb.eg

The antimalarial potential of quinoline derivatives has been investigated in rodent models of malaria. parahostdis.orgscispace.com The P. berghei model in mice is a commonly used system for screening antimalarial compounds. scientificarchives.com

In one study, a 4-day suppression test was conducted in mice infected with the P. berghei NK65 strain to evaluate the antimalarial activities of new derivatives. parahostdis.org The efficacy of these compounds was compared to that of known antimalarials like chloroquine (B1663885). parahostdis.org Another study focused on a novel antimalarial candidate, N-89, which is a 1,2,6,7-tetraoxaspiro[7.11]nonadecane, and evaluated its efficacy in combination with other antimalarial drugs in a rodent model. mdpi.com The results showed that a high dose of N-89 in combination with mefloquine (B1676156) or pyrimethamine (B1678524) led to the complete clearance of parasites. mdpi.com

Research on 8-aminoquinolines has also led to the development of new derivatives with dual efficacy against both the blood and tissue stages of the malaria parasite in animal models. scispace.com The search for new antimalarial drugs is driven by the emergence of resistance to current therapies, such as artemisinin-based combination therapies (ACTs). mdpi.com

Non Biological Applications of 5,8 Dimethoxyquinoline and Its Analogues

Applications in Coordination Chemistry and Metal Ligand Design

The nitrogen atom in the quinoline (B57606) ring and the potential for additional coordinating groups make quinoline derivatives excellent ligands for a wide range of metal ions. This has been extensively exploited in the development of sophisticated metal complexes for catalysis and sensing.

Development of Metal Complexes for Asymmetric Catalysis

The synthesis of chiral ligands containing quinoline motifs and their corresponding metal complexes has become a significant area of research for creating enantiomerically pure compounds. thieme-connect.combgu.ac.il These complexes have shown considerable success as both homogeneous and heterogeneous catalysts in various asymmetric reactions. thieme-connect.combgu.ac.il

The design of these chiral ligands often involves the introduction of stereogenic centers, which can be achieved through several synthetic strategies. For instance, keto-imine chiral Schiff bases have been prepared by reacting ketones derived from 2-quinolylaldehyde or 2-quinoline cyanide with chiral amino alcohols. thieme-connect.com Another approach involves the synthesis of chiral oxazolinylquinoline type ligands from 2-cyanoquinoline and chiral amino alcohols. thieme-connect.com

Chiral tricyclic N-Heterocyclic carbenes (NHCs) featuring a partially reduced 2,2′-bisquinoline skeleton have also been developed. acs.org Their rhodium and palladium complexes have been synthesized and characterized, demonstrating strong electron-donating properties and high steric demands. acs.org These chiral NHC ligands have been successfully employed in enantioselective palladium-catalyzed intramolecular α-arylation, achieving high yields and good enantioselectivity (up to 80% ee). acs.org The rigidity of the fused tricyclic rings and the presence of bulky ortho substituents are credited with enhancing the electron-donating ability and chiral induction of these ligands. acs.org

The catalytic applications of these quinoline-based metal complexes are diverse and include:

Asymmetric Carbon–Carbon Bond Formation Reactions thieme-connect.com

Asymmetric Allylic Reactions thieme-connect.com

Asymmetric Cycloadditions thieme-connect.com

Asymmetric Carbene Insertions thieme-connect.com

Asymmetric Pinacol Couplings thieme-connect.com

Asymmetric Pudovik Reactions thieme-connect.com

Asymmetric Strecker Reactions thieme-connect.com

Asymmetric Cyclopropanation of Olefins thieme-connect.com

Asymmetric Heck Reactions thieme-connect.com

Asymmetric Hydrogenations thieme-connect.com

| Ligand Type | Metal Complex | Catalytic Application | Enantioselectivity (ee) |

| Chiral Tricyclic NHC | Palladium | Intramolecular α-arylation | Up to 80% |

Chelation Properties and Metal Ion Sensing

Quinoline and its derivatives are well-regarded for their ability to chelate metal ions. nih.gov This property, combined with their inherent fluorescence, makes them ideal candidates for the development of chemosensors for metal ion detection. scilit.comcrimsonpublishers.com The rigid structure and large conjugated system of the quinoline scaffold contribute to its suitability as a platform for fluorescent probes. nih.gov The interaction between a quinoline-based ligand and a metal ion can lead to significant changes in the ligand's photophysical properties, such as fluorescence enhancement or quenching, providing a detectable signal. crimsonpublishers.com

For instance, novel quinoline-based thiazole derivatives have been synthesized and shown to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. acs.org Job's plot analysis confirmed a 1:1 complex formation between these ligands and the metal ions. acs.org Similarly, a Zr(IV) based luminescent metal-organic framework (MOF) incorporating a quinoline-2,6-dicarboxylic acid ligand has been developed for the ultrasensitive recognition of Fe(III) ions in water. rsc.org

Development of Fluorescent Probes and Chemosensors

The tunability of the quinoline scaffold allows for the rational design of fluorescent probes and chemosensors with high selectivity and sensitivity for specific analytes. nih.gov By modifying the functional domains of the quinoline molecule, researchers can influence its photophysical properties, structural diversity, and polarization. nih.gov

Design for Specific Ion Recognition (e.g., Hg²⁺, Zn(II))

Quinoline-based fluorescent probes have been extensively developed for the detection of various metal ions, with a significant focus on toxic heavy metal ions like Hg²⁺ and biologically relevant ions such as Zn(II). crimsonpublishers.comresearchgate.net

For the detection of Hg²⁺, a "turn-on" quinoline and benzothiazole-based chemosensor has been developed that operates through an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. crimsonpublishers.com The design of probes for Zn(II) often utilizes the chelation-enhanced fluorescence (CHEF) effect. nih.govnih.gov A novel fluorescence chemosensor, XYQ, demonstrated a "turn-on" fluorescence response to Zn(II) with high sensitivity and selectivity in aqueous media. nih.gov The detection limit for Zn(II) was found to be 0.53 μM, which is well below the World Health Organization's standard for drinking water. nih.gov Another quinoline-based receptor showed a large fluorescence enhancement with a blue shift in the presence of Zn(II), attributed to the CHEF effect and inhibition of a photoinduced electron transfer (PET) process. nih.gov This particular sensor was also able to distinguish Zn(II) from Cd(II). nih.gov

| Target Ion | Sensor Type | Sensing Mechanism | Detection Limit |

| Hg²⁺ | Quinoline-benzothiazole | ESIPT | Not specified |

| Zn(II) | Quinoline-based (XYQ) | CHEF | 0.53 μM |

| Zn(II) | Bis(2-quinolinylmethyl)benzylamine | CHEF, PET inhibition | Not specified |

Bioimaging and Cell Staining Applications in Research

The favorable photophysical properties and biocompatibility of quinoline derivatives have led to their widespread use in bioimaging and as cellular stains in research. nih.govmdpi.com These fluorescent probes are valuable tools for visualizing and characterizing morphological and dynamic biological phenomena at the molecular level. crimsonpublishers.com

Quinoline-based multiphoton fluorescent probes have been synthesized for the selective detection of lipid droplets in live cells. crimsonpublishers.com These probes exhibit high selectivity and photostability, making them suitable for multiphoton fluorescence bio-imaging. researchgate.net Another quinoline-based near-infrared FRET fluorescent probe, composed of a coumarin-quinoline-julolidine skeleton, has been developed for targeting lysosomes and differentiating between normal and cancer cells. crimsonpublishers.com

Researchers have also developed quinoline-based fluorescent small molecules that can be used for live-cell imaging due to their unique two-stage fluorescence response to intracellular pH. researchgate.net The ease of synthesis and the ability to functionalize different domains of the quinoline scaffold make it a highly attractive platform for creating diverse libraries of fluorescent probes for a wide range of imaging applications. nih.govnih.gov

Materials Science Applications

In addition to their applications in catalysis and sensing, quinoline derivatives are also finding use in the field of materials science, particularly in the development of organic electronic devices. nih.govresearchgate.net The electron-accepting nature of the quinoline structure leads to p-type semiconductor behavior, which is a desirable characteristic for various electronic applications. researchgate.net

Quinoline derivatives have been investigated as materials for the emission layer of organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their luminescence in the blue region of the spectrum is particularly attractive for the development of full-color displays. researchgate.net Furthermore, these compounds are being explored for use in transistors and third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells. nih.gov The performance of these devices is influenced by the absorption spectra and energy levels of the specific quinoline derivatives used. nih.gov

Organic Semiconductors and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Quinoline-based compounds, recognized for their thermal and chemical stability, as well as their electron-transporting capabilities, are promising candidates for these applications researchgate.net. The performance of organic semiconductors is critically dependent on their charge carrier mobility, which is influenced by molecular structure and packing in the solid state scispace.comd-nb.info.

While specific data on the charge carrier mobility of 5,8-dimethoxyquinoline thin films is not extensively documented, research on analogous structures provides insight into their potential. For instance, the charge carrier mobility in organic materials is a key parameter, with values for hopping transport typically falling in the range of 10⁻² cm²/Vs scispace.com. The electrical properties of thin films are highly dependent on factors such as film thickness and preparation methods, which influence grain size and charge carrier concentration rdd.edu.iq. For example, in certain semiconducting thin films, DC conductivity has been observed to increase with film thickness rdd.edu.iq.

Quinoline derivatives have been successfully incorporated into optoelectronic devices. In the context of dye-sensitized solar cells (DSSCs), quinoline can act as a π-bridge, facilitating electron transport researchgate.net. The modification of quinoline-based dyes with auxiliary acceptors has been shown to improve the photovoltaic performance of these cells researchgate.net. For instance, a dye-sensitized solar cell incorporating a quinoline derivative demonstrated a power conversion efficiency of 5.21% researchgate.net. Furthermore, 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their photovoltaic properties in organic-inorganic photodiodes, exhibiting rectification behavior and photovoltaic effects under illumination researchgate.net.

Table 1: Performance of Analogue Quinoline Derivatives in Optoelectronic Devices

| Device Type | Quinoline Derivative Structure | Key Performance Metric | Value |

|---|---|---|---|

| Dye-Sensitized Solar Cell | Diphenylamine-quinoline-cyanoacrylic acid | Power Conversion Efficiency | 5.21% researchgate.net |

| Organic-Inorganic Photodiode | Au/Ph-HPQ/p-Si/Al | Photovoltaic effect | Observed researchgate.net |

Luminescent Materials and Display Technologies

The inherent fluorescence of the quinoline ring system makes its derivatives attractive for applications as luminescent materials, including in organic light-emitting diodes (OLEDs). The emission properties can be tuned by chemical modification of the quinoline core. For example, the introduction of methoxy (B1213986) and cyano groups to the quinoline structure has been shown to significantly shift the fluorescence wavelength sciforum.net.

Complexes of quinoline derivatives with metals are particularly promising for luminescent applications. For instance, a copper(I) complex with an 8-hydroxyquinoline-modified ligand exhibits distinct solvent-dependent luminescence, with emission maxima ranging from 484 to 501 nm in DMSO mdpi.com. The photoluminescence of metal complexes is an area of active research, with the potential to create materials with tailored emission properties researchgate.netmdpi.comthermofisher.com. The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for these materials. For example, a zinc(II) complex containing a diaminonaphthalene ligand was found to have a fluorescence quantum yield of approximately 9% in methanol mdpi.com. In some cases, the quantum yield of quinoline derivatives can be significantly higher, with certain 3,4-dicyano-6,7-dimethoxy-carbostyril derivatives exhibiting a quantum yield of about 50% in acetonitrile (B52724) sciforum.net.

In the context of display technologies, quinoline derivatives can be utilized as emitters in OLEDs. The electroluminescent properties of these materials are crucial for their performance in such devices.

Table 2: Photoluminescence Properties of Analogue Quinoline Derivatives

| Compound/Complex | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|---|

| 3,4-dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | ~450 | ~520 | ~50 sciforum.net |

| Zinc(II) dicyanamido complex with 1,8-diaminonaphthalene | Methanol | 330 | 421 | ~9 mdpi.com |

| Cu(I) complex with 8-hydroxyquinoline-modified ligand | DMSO | Not specified | 484-501 | Not specified mdpi.com |

Role in Advanced Analytical Chemistry Methodologies

The distinct chemical structure of 5,8-dimethoxyquinoline allows for its separation, detection, and quantification using a variety of modern analytical techniques. Its aromatic nature and the presence of nitrogen and oxygen atoms provide handles for chromatographic retention and spectroscopic detection.

Separation Techniques and Chromatographic Applications

Chromatographic methods are central to the analysis of complex mixtures containing quinoline derivatives. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful techniques for the separation of these compounds.

Gas chromatography is another valuable tool for the separation of volatile quinoline derivatives. A method for the determination of quinoline in textiles using GC coupled with mass spectrometry (GC-MS) has been developed, demonstrating the utility of this technique for analyzing quinolines in complex matrices acs.org. The inlet temperature is an important parameter to optimize for the successful analysis of quinolines by GC acs.org.

Capillary electrophoresis offers a high-efficiency separation alternative for charged or polar quinoline derivatives. CE has been successfully applied to the separation of isoquinoline alkaloids and methyl derivatives of quinoline researchgate.netsigmaaldrich.com. The migration behavior in CE is influenced by the pH of the running buffer and the presence of additives sigmaaldrich.com.

Table 3: Chromatographic and Electrophoretic Methods for Quinoline Derivatives

| Technique | Stationary/Mobile Phase or Buffer | Application |

|---|---|---|

| HPLC | C18 column, various mobile phases | Analysis of isoquinoline extracts researchgate.net |

| GC-MS | Toluene extraction | Determination of quinoline in textiles acs.org |

| CE-MS | Ammonium (B1175870) formate buffer | Determination of isoquinoline alkaloids in plant extracts researchgate.net |

Detection and Quantification Methodologies

Following separation, sensitive and selective detection methods are required for the quantification of 5,8-dimethoxyquinoline. UV-Vis spectrophotometry and mass spectrometry are the most common techniques employed for this purpose.

UV-Vis spectroscopy is a straightforward and widely used detection method for compounds containing chromophores, such as the quinoline ring system. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. For hydroquinone, a related aromatic compound, the λmax is 293 nm nih.gov. The limit of detection (LOD) and limit of quantification (LOQ) are important figures of merit for any quantitative method. For hydroquinone in a liposomal formulation, the LOD and LOQ were found to be 0.24 and 0.72 µg/mL, respectively nih.gov. For certain antibiotics in wastewater, UV-Vis spectroscopy can achieve LODs in the low mg/L to µg/L range, depending on the optical path length mdpi.com.